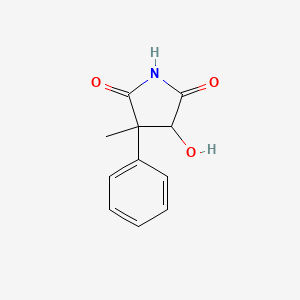![molecular formula C9H12O3 B14544077 Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 61996-12-1](/img/structure/B14544077.png)
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a six-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate
- Methyl 3-oxotricyclo[3.3.0.02,8]octane-2-carboxylate
Uniqueness
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
61996-12-1 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-5-6-3-4-7(10)9(5,6)8(11)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
UPESWDUCMLTASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1(C(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene](/img/structure/B14543995.png)

![1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate](/img/structure/B14544001.png)
![1H-Imidazo[4,5-b]pyrazine, 2-(chloromethyl)-1,5,6-trimethyl-](/img/structure/B14544006.png)

![9,9'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14544026.png)




![1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one](/img/structure/B14544065.png)


